molecular formula C19H16N4O B14227904 4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol CAS No. 565175-75-9

4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol

Cat. No.: B14227904
CAS No.: 565175-75-9
M. Wt: 316.4 g/mol
InChI Key: GVGLTLSHSVZGHM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine ring.

    Introduction of the benzylamino group: The benzylamino group is introduced through a nucleophilic substitution reaction.

    Attachment of the phenol group: The phenol group is attached to the pyrrolo[2,3-d]pyrimidine core through a coupling reaction.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

CAS No.

565175-75-9

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol

InChI

InChI=1S/C19H16N4O/c24-15-8-6-14(7-9-15)17-10-16-18(21-12-22-19(16)23-17)20-11-13-4-2-1-3-5-13/h1-10,12,24H,11H2,(H2,20,21,22,23)

InChI Key

GVGLTLSHSVZGHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O

Origin of Product

United States

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